molecular formula C11H20F6N2O4S2 B1417909 Cyclohexyltrimethylammonium Bis(trifluoromethanesulfonyl)imide CAS No. 952155-74-7

Cyclohexyltrimethylammonium Bis(trifluoromethanesulfonyl)imide

Cat. No.: B1417909
CAS No.: 952155-74-7
M. Wt: 422.4 g/mol
InChI Key: UFYPPIXBMHRHIA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexyltrimethylammonium Bis(trifluoromethanesulfonyl)imide can be synthesized through a multi-step process involving the reaction of cyclohexyltrimethylammonium chloride with lithium bis(trifluoromethanesulfonyl)imide. The reaction typically occurs in an organic solvent such as acetonitrile under an inert atmosphere to prevent moisture interference . The general reaction scheme is as follows:

Cyclohexyltrimethylammonium chloride+Lithium bis(trifluoromethanesulfonyl)imideCyclohexyltrimethylammonium Bis(trifluoromethanesulfonyl)imide+Lithium chloride\text{Cyclohexyltrimethylammonium chloride} + \text{Lithium bis(trifluoromethanesulfonyl)imide} \rightarrow \text{this compound} + \text{Lithium chloride} Cyclohexyltrimethylammonium chloride+Lithium bis(trifluoromethanesulfonyl)imide→Cyclohexyltrimethylammonium Bis(trifluoromethanesulfonyl)imide+Lithium chloride

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyltrimethylammonium Bis(trifluoromethanesulfonyl)imide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific nucleophile or anion involved. For example, reacting with sodium chloride would yield cyclohexyltrimethylammonium chloride and sodium bis(trifluoromethanesulfonyl)imide .

Mechanism of Action

The mechanism by which Cyclohexyltrimethylammonium Bis(trifluoromethanesulfonyl)imide exerts its effects is primarily through its ionic interactions. The quaternary ammonium group interacts with various molecular targets, while the bis(trifluoromethanesulfonyl)imide anion provides stability and solubility in organic solvents . These interactions facilitate its use in catalysis, ion exchange, and stabilization processes.

Comparison with Similar Compounds

Similar Compounds

  • Tetramethylammonium Bis(trifluoromethanesulfonyl)imide
  • Tetraethylammonium Bis(trifluoromethanesulfonyl)imide
  • Cyclohexyltrimethylammonium Tetrafluoroborate

Uniqueness

Cyclohexyltrimethylammonium Bis(trifluoromethanesulfonyl)imide is unique due to its combination of a bulky cyclohexyl group and the bis(trifluoromethanesulfonyl)imide anion. This combination provides enhanced thermal stability and solubility compared to other quaternary ammonium salts . Additionally, its specific ionic properties make it particularly useful in specialized applications such as ionic liquids and advanced material synthesis .

Properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;cyclohexyl(trimethyl)azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N.C2F6NO4S2/c1-10(2,3)9-7-5-4-6-8-9;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h9H,4-8H2,1-3H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFYPPIXBMHRHIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)C1CCCCC1.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20F6N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952155-74-7
Record name Cyclohexyltrimethylammonium Bis(trifluoromethanesulfonyl)imide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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